Ethoxypentafluorobenzene
Overview
Description
Ethoxypentafluorobenzene is an organofluorine compound characterized by a benzene ring substituted with five fluorine atoms and an ethoxy group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Scientific Research Applications
Ethoxypentafluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxypentafluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of pentafluorobenzene with ethanol in the presence of a strong base such as potassium hydroxide. The reaction typically occurs under reflux conditions, ensuring the complete substitution of the fluorine atom with the ethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor system. This method ensures high yield and purity of the product. The reaction conditions are carefully controlled to optimize the substitution process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethoxypentafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert this compound to partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium hydroxide, and other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as alkoxy or amino derivatives.
Oxidation: Carbonyl compounds like aldehydes or ketones.
Reduction: Hydrogenated derivatives with fewer fluorine atoms.
Mechanism of Action
The mechanism by which ethoxypentafluorobenzene exerts its effects involves its ability to participate in nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms make the benzene ring highly reactive towards nucleophiles, facilitating the substitution process. This reactivity is harnessed in various applications, from chemical synthesis to material science.
Comparison with Similar Compounds
Ethoxypentafluorobenzene can be compared with other fluorinated benzene derivatives such as:
Pentafluorobenzene: Lacks the ethoxy group, making it less reactive in nucleophilic substitution reactions.
Hexafluorobenzene: Fully fluorinated benzene, which is more inert and less reactive compared to this compound.
Fluorobenzene: Contains only one fluorine atom, resulting in significantly different chemical properties.
This compound stands out due to its unique combination of fluorine atoms and an ethoxy group, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
1-ethoxy-2,3,4,5,6-pentafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGNTIVCWQYTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506128 | |
Record name | 1-Ethoxy-2,3,4,5,6-pentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-39-6 | |
Record name | 1-Ethoxy-2,3,4,5,6-pentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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